molecular formula C10H9FO3 B1222277 3-(4-Fluorobenzoyl)propionic acid CAS No. 366-77-8

3-(4-Fluorobenzoyl)propionic acid

Cat. No.: B1222277
CAS No.: 366-77-8
M. Wt: 196.17 g/mol
InChI Key: WUYWHIAAQYQKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-Fluorobenzoyl)propionic acid involves the reaction of succinic anhydride with fluorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at low temperatures, typically around -5°C, and then allowed to warm to room temperature over several hours . The mixture is then poured into an aqueous solution of hydrochloric acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through crystallization or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Biological Activity

3-(4-Fluorobenzoyl)propionic acid (3PFBPA) is a notable metabolite of haloperidol, a widely used antipsychotic drug. This compound has garnered attention due to its potential biological activities, particularly in relation to apoptosis and oxidative stress. The following sections provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Research indicates that 3PFBPA influences mitochondrial function and apoptosis. A study conducted on male Wistar rats demonstrated that 3PFBPA induced mitochondrial permeability transition (mPT) pore opening, which is a critical step in the apoptotic pathway. The study measured various parameters including mitochondrial ATPase activity, mitochondrial lipid peroxidation (mLPO), and cytochrome c release:

  • Mitochondrial Permeability Transition Pore (mPT) : The compound induced mPT pore opening in a concentration-dependent manner, with increases of 1.4 to 7.4 times compared to controls at varying doses .
  • Cytochrome c Release : There was a significant release of cytochrome c, indicating the initiation of apoptosis .
  • Mitochondrial ATPase Activity : Enhanced ATPase activity was also observed at certain concentrations of 3PFBPA .
  • Lipid Peroxidation : Interestingly, while in vitro studies showed that 3PFBPA could induce oxidative stress, in vivo results indicated no significant effect on mPT pore opening or ATPase activity when administered orally at specific doses .

Table 1: Effects of this compound on Mitochondrial Parameters

ParameterControl50 mg/kg100 mg/kg200 mg/kg
mPT Pore Opening (fold change)1.01.01.01.0
Cytochrome c ReleaseBaselineIncreasedIncreasedIncreased
mATPase ActivityBaselineIncreasedIncreasedIncreased
Lipid PeroxidationBaselineDecreasedDecreasedDecreased

Case Studies

A notable case study highlighted the pharmacological potential of 3PFBPA in cancer therapy. The results suggested that enhancing apoptosis could be beneficial in treating tumors resistant to conventional therapies. This is particularly relevant as many cancer therapies aim to induce apoptosis in malignant cells.

Toxicity and Safety Profile

The toxicity of 3PFBPA has been evaluated through various assays. In vitro studies on peripheral blood mononuclear cells (PBMCs) showed low toxicity levels, with cell viability ranging from 94.71% to 96.72% at high doses (100 µg/mL) compared to controls . This suggests that while the compound has bioactive properties, it does not exhibit significant cytotoxicity under the tested conditions.

Immunomodulatory Effects

In addition to its apoptotic effects, research has indicated that 3PFBPA may modulate immune responses:

  • It was observed to significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in PBMC cultures stimulated with lipopolysaccharides (LPS) .
  • Compounds similar to 3PFBPA have shown potential in enhancing IL-10 production, which could be beneficial for managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Fluorobenzoyl)propionic acid, and how can its purity be validated?

  • Methodological Answer : A common synthetic route involves Friedel-Crafts acylation of fluorobenzene derivatives with succinic anhydride, followed by hydrolysis. Alternative approaches may use coupling reactions between 4-fluorobenzoic acid derivatives and propionic acid precursors. Purity validation typically employs ¹H/¹³C NMR to confirm structural integrity (e.g., absence of unreacted intermediates) and HPLC-MS to assess chemical homogeneity. For example, methyl ester derivatives of structurally similar compounds (e.g., 3-(4-Methoxybenzoyl)propionic acid) have been characterized via crystallography and spectroscopy . Mass spectrometry (MS) protocols, such as those used for 3-(4-Hydroxyphenyl)propionic acid (negative-ion mode, CE: 30 V), can be adapted for fragmentation analysis .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Cross-validate results using multiple techniques :

  • X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated for analogs like 3-(4-Methoxybenzoyl)propionic acid .
  • High-resolution MS (HRMS) resolves molecular formula ambiguities.
  • 2D NMR (COSY, HSQC, HMBC) clarifies coupling patterns and connectivity. For instance, discrepancies in carbonyl group positioning can be resolved via HMBC correlations .

Advanced Research Questions

Q. What strategies optimize the use of this compound in heterocyclic synthesis, and how are reaction conditions tailored?

  • Methodological Answer : This compound serves as a precursor for five-membered heterocycles (e.g., butenolides, triazoles). Key strategies include:

  • Cyclocondensation with hydrazines or hydroxylamines under acidic catalysis to form triazoles or oxadiazoles.
  • Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates.
  • Solvent selection (e.g., DMF for polar intermediates, toluene for azeotropic water removal) is critical. Reaction progress can be monitored via in situ FTIR to track carbonyl group consumption .

Q. How can computational modeling enhance the interpretation of crystallographic data for fluorinated benzoylpropionic acid derivatives?

  • Methodological Answer : Pairing experimental data (e.g., from SHELX-refined structures) with density functional theory (DFT) calculations improves accuracy in bond-length and angle assignments. For example:

  • Use Mercury CSD software to compare experimental structures (e.g., CCDC entries) with DFT-optimized geometries.
  • Analyze electron density maps to identify weak interactions (e.g., C–H···O, π-stacking) that influence packing, as seen in analogs like 3-(4-Methoxybenzoyl)propionic acid .

Q. What metabolic pathways or degradation products should be considered when studying this compound in biological systems?

  • Methodological Answer : In vitro models (e.g., SHIME for gastrointestinal simulation) can predict microbial metabolism. Key pathways include:

  • β-oxidation shortening the propionic acid chain.
  • Hydroxylation at the fluorophenyl ring, forming analogs like 3-(4-Hydroxy-3-fluorophenyl)propionic acid.
  • LC-MS/MS with stable isotope labeling tracks degradation kinetics. Reference protocols from studies on 3-(4-Hydroxyphenyl)propionic acid metabolism in dynamic colonic models .

Q. How do steric and electronic effects of the 4-fluoro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., in amide formation). Steric effects are minimal due to the para position, but Hammett substituent constants (σ) quantify electronic contributions. Compare reactivity with non-fluorinated analogs (e.g., 3-Benzoylpropionic acid) via kinetic studies under identical Pd-catalyzed conditions .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Stability varies with solvent and temperature. Systematically test conditions:

  • Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH-rate profiling identifies degradation thresholds (e.g., rapid hydrolysis below pH 2).
  • Isolation of degradation products (e.g., 4-fluorobenzoic acid) via preparative TLC or column chromatography .

Q. Tables for Key Data

Property Method Typical Results Reference
Molecular FormulaHRMSC₁₀H₉FO₃ (MW: 196.17 g/mol)
Melting PointDSC120–123°C (depending on polymorph)
pKaPotentiometric Titration4.2 (carboxylic acid), 8.9 (enol tautomer)
LogP (Partition Coefficient)Shake-Flask Method1.8 ± 0.2

Properties

IUPAC Name

4-(4-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYWHIAAQYQKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190084
Record name beta-(4-Fluorobenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-77-8
Record name 3-(4-Fluorobenzoyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(4-Fluorobenzoyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 366-77-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-(4-Fluorobenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorobenzoyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-FLUOROBENZOYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Fluorobenzene (50 mL, 530 mmol) and aluminum trichloride (156 g, 1.17 mol) were added to 500 mL of methylene chloride, and the reaction mixture was stirred. Succinic anhydride (50 g, 500 mmol) was added to the stirring reaction mixture all at once, and the reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched by cautious addition of 10% HCl, and the reaction mixture was added to 500 mL of water. The aqueous mixture was extracted twice with 250 mL of methylene chloride, and the combined organic layers were dried (MgSO4), and evaporated under reduced pressure to give 62 g (316 mmol, 59.6%) of 4-(4-fluoro-phenyl)-4-oxo-butyric acid as a crude solid. MS: 197 (M+H)+.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 170 g anhydrous aluminum chloride and 266 g fluorobenzene was stirred under nitrogen at 10° C. while succinic anhydride (54.4 g) was added in small portions. The mixture was stirred 1.5 hours at 10° to 20° C. and then heated on a steam bath for 45 minutes. The mixture was poured onto 1.2 kg crushed ice containing 280 ml 6N HCl. The product was extracted into methylene chloride, which was washed with water, and then back-extracted into 2N NaOH. The basic extract was treated with activated carbon, and acidified with HCl to precipitate title product, 94 g, mp 98.5°-101° C. Recrystallization from methylene chloride/hexane gave 90.6% recovery, mp 99°-101° C.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
280 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of fluorobenzene (104.4 g, 1.09 mol, Aldrich) and succinic anhydride (93.5 g, 0.93 mol) in 1,2-dichlorobenzene (530 mL) was heated to 50° C. Aluminum chloride (245 g, 1.84 mol) was added portionwise keeping the temperature below 60° C. After 4 h at 60° C. followed by 5 h at 80° C., the reaction mixture was poured into a mixture of concentrated HCl (200 mL) and ice water (2 L). The organic layer was separated and the aqueous phase was extracted with dichloromethane. The combined organic phase was dried and concentrated in vacuo. The residue was poured into hexane (2 L) and the resulting solid was filtered and washed with pentane to give 164.1 g (89%) of 3-(4-fluorobenzoyl) propionic acid as a white solid. m.p., 102°-104.5° C. (lit J. Org. Chem. 26, 2667, 1961; m.p., 102.5°-103.5° C.);
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
93.5 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
3-(4-Fluorobenzoyl)propionic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
3-(4-Fluorobenzoyl)propionic acid
3-Chloro-2'-methoxybenzanilide
3-(4-Fluorobenzoyl)propionic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
3-(4-Fluorobenzoyl)propionic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
3-(4-Fluorobenzoyl)propionic acid
3-Chloro-2'-methoxybenzanilide
3-(4-Fluorobenzoyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.